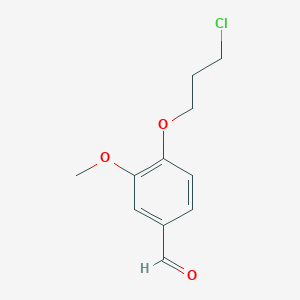

4-(3-Chloropropoxy)-3-methoxybenzaldehyde

Vue d'ensemble

Description

“4-(3-Chloropropoxy)-3-methoxybenzaldehyde” is a chemical compound with the linear formula C10H11ClO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

While specific synthesis methods for “4-(3-Chloropropoxy)-3-methoxybenzaldehyde” were not found, similar compounds have been synthesized and studied. For instance, a diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .Applications De Recherche Scientifique

a. Antimicrobial Properties: Studies have explored the compound’s antimicrobial activity against bacteria, fungi, and other pathogens. Researchers investigate its effectiveness in inhibiting microbial growth and developing novel drugs .

b. Anti-Inflammatory Potential: The compound’s structure suggests anti-inflammatory properties. It may serve as a lead compound for designing anti-inflammatory agents .

c. Molecular Docking Studies: Computational modeling and molecular docking studies predict the compound’s interactions with biological targets. These insights aid drug discovery and optimization .

Chemical Intermediates and Synthesis

4-(3-Chloropropoxy)-3-methoxybenzaldehyde serves as a valuable chemical intermediate in various syntheses. Here’s an application:

a. Bosutinib Synthesis: Starting from 3-methoxy-4-hydroxybenzoic acid, the compound plays a crucial role in the synthesis of bosutinib, a tyrosine kinase inhibitor used in cancer treatment.

Material Science and Self-Assembly

The compound interacts with graphene and fullerene, forming molecular self-assemblies. These assemblies exhibit enhanced physicochemical properties compared to individual constituents. Potential applications include:

a. Photovoltaic Devices: Studying the compound’s electronic spectra provides insights into its photovoltaic efficiency. Integration into solar cells or other energy-harvesting devices is an exciting avenue .

b. Surface-Enhanced Raman Spectroscopy (SERS): Adsorption of the compound on graphene/fullerene surfaces leads to surface-enhanced Raman spectra. This property can be harnessed for drug detection in biological samples .

c. Enhanced Biological Activity: The graphene/fullerene drug molecular assembly exhibits enhanced biological activity, surpassing that of individual drug molecules. This finding opens doors for innovative drug design .

Propriétés

IUPAC Name |

4-(3-chloropropoxy)-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGULLHQDRWGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chloropropoxy)-3-methoxybenzaldehyde | |

CAS RN |

151719-92-5 | |

| Record name | 4-(3-CHLOROPROPOXY)-M-ANISALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2456330.png)

![N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide](/img/structure/B2456341.png)

![2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2456342.png)

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2456349.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide](/img/structure/B2456350.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2456353.png)